PNMT Inhibitory Activity: 3-Amino-2-methyl-1-phenylpropan-1-ol Exhibits Millimolar Affinity, Contrasting with Sub-Micromolar Reference Inhibitors
The (1R,2S) stereoisomer of 3-Amino-2-methyl-1-phenylpropan-1-ol demonstrates a Ki of 1.11 × 10⁶ nM (1.11 mM) against bovine phenylethanolamine N-methyltransferase (PNMT) in a radiochemical assay, representing weak target engagement [1]. By contrast, established PNMT inhibitors such as 7-substituted-1,2,3,4-tetrahydroisoquinolines (THIQs) achieve Ki values in the low nanomolar range (e.g., compound 6 in Grunewald et al. with Ki ~10 nM) [2]. This ~100,000-fold difference in affinity establishes that 3-Amino-2-methyl-1-phenylpropan-1-ol occupies a distinct activity tier and is not a PNMT-targeted ligand.
| Evidence Dimension | PNMT enzyme inhibition constant (Ki) |
|---|---|
| Target Compound Data | Ki = 1.11 × 10⁶ nM (1.11 mM) |
| Comparator Or Baseline | THIQ-based PNMT inhibitors: Ki ≈ 10 nM (Grunewald et al. representative compound 6) |
| Quantified Difference | ~100,000-fold lower affinity for target compound |
| Conditions | Bovine adrenal PNMT radiochemical assay (target compound); human PNMT enzymatic assay (comparator) |
Why This Matters
For researchers designing selective enzyme screens or seeking a negative control for PNMT assays, this compound's weak PNMT affinity is a verifiable selection criterion that distinguishes it from potent PNMT-targeting scaffolds.
- [1] BindingDB. BDBM50367284 (CHEMBL291584): Ki = 1.11E+6 nM against bovine phenylethanolamine N-methyltransferase (PNMT) via radiochemical assay. View Source
- [2] Grunewald, G. L., et al. (2006). Synthesis, Biochemical Evaluation, and Classical and Three-Dimensional Quantitative Structure-Activity Relationship Studies of 7-Substituted-1,2,3,4-tetrahydroisoquinolines and Their Relative Affinities toward Phenylethanolamine N-Methyltransferase and the α₂-Adrenoceptor. Journal of Medicinal Chemistry, 49(10), 2939–2952. View Source
